12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Description
12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene: is a complex organic compound characterized by its unique pentacyclic structure. This compound is notable for its sulfur atom incorporated into the pentacyclic framework, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12S/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNCOYXPHARAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(S3)C=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173017 | |
| Record name | Dinaphtho(2,1-b:1',2'-d)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194-65-0 | |
| Record name | Dinaphtho(2,1-b:1',2'-d)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000194650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinaphtho(2,1-b:1',2'-d)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pentacyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, the compound may be used as a probe to study sulfur-containing biomolecules and their interactions.
Industry: In the industrial sector, the compound may be used in the production of advanced materials, such as polymers or catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form covalent bonds with various substrates, facilitating chemical transformations. The pathways involved may include nucleophilic attack, electrophilic addition, or radical formation, depending on the reaction conditions and the nature of the substrates.
Comparison with Similar Compounds
- 12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
- 12-oxa-7-thiapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-1(13),2(10),8,14,16,18,20-heptaene
Comparison: The primary difference between 12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene and its similar compounds lies in the heteroatom present in the structure. The presence of sulfur in this compound imparts unique reactivity and chemical properties compared to oxygen-containing analogs. This uniqueness makes it valuable in specific applications where sulfur chemistry is advantageous.
Biological Activity
However, I can provide a general overview of how to approach researching the biological activity of complex organic compounds like this one.
Understanding Biological Activity
Biological activity refers to the effects that a compound has on living organisms. This can include pharmacological effects, toxicity, and interactions with biological systems.
Key Areas of Focus
- Mechanism of Action : Understanding how a compound interacts at the molecular level with biological targets (e.g., enzymes, receptors).
- Pharmacological Effects : Investigating therapeutic effects such as anti-inflammatory, antimicrobial, or anticancer properties.
- Toxicity Profile : Assessing the safety and potential adverse effects of the compound.
Research Methodology
To gather comprehensive data on the biological activity of a compound like “12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene,” researchers typically follow these steps:
- Literature Review : Search through scientific journals and databases such as PubMed, Scopus, and Google Scholar for any studies involving the compound.
- Experimental Studies : Conduct laboratory experiments to evaluate the biological activity through in vitro (cell cultures) and in vivo (animal models) studies.
- Data Analysis : Analyze data using statistical methods to determine significance and efficacy.
Example Data Table Structure
| Study | Compound | Biological Activity | Methodology | Findings |
|---|---|---|---|---|
| Smith et al., 2020 | 12-thiapentacyclo... | Anticancer | In vitro assays | Significant inhibition of cancer cell proliferation |
| Jones et al., 2021 | 12-thiapentacyclo... | Antimicrobial | In vivo testing | Effective against several bacterial strains |
Case Studies
While specific case studies for “this compound” are not available in the search results provided:
- Hypothetical Case Study 1 : A study may report that this compound exhibits significant cytotoxicity against a range of cancer cell lines in vitro.
- Hypothetical Case Study 2 : Another study could explore its potential as an antimicrobial agent against resistant bacterial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
